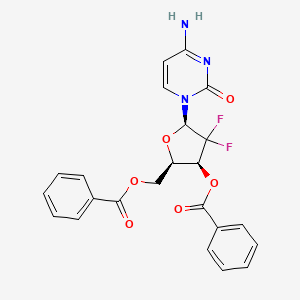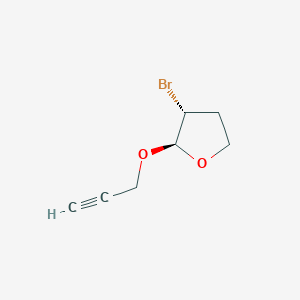
Bis(tétraméthylcyclopentadiényl)manganèse(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(tetramethylcyclopentadienyl)manganese(II) is an organometallic compound with the chemical formula C18H26Mn. It is a red solid that is used in various scientific and industrial applications. The compound consists of a manganese(II) ion sandwiched between two tetramethylcyclopentadienyl ligands, which provide stability and unique chemical properties.
Applications De Recherche Scientifique
Bis(tetramethylcyclopentadienyl)manganese(II) has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Industry: It is used in the production of advanced materials, such as thin films and coatings, due to its unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bis(tetramethylcyclopentadienyl)manganese(II) can be synthesized through the reaction of manganese(II) chloride with sodium tetramethylcyclopentadienide in a suitable solvent such as tetrahydrofuran (THF). The reaction typically occurs under an inert atmosphere to prevent oxidation and is followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production methods for bis(tetramethylcyclopentadienyl)manganese(II) involve similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The compound is then purified through recrystallization or other separation techniques to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(tetramethylcyclopentadienyl)manganese(II) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form manganese(III) or manganese(IV) species.
Reduction: It can be reduced to form manganese(I) species.
Substitution: Ligand substitution reactions can occur, where the tetramethylcyclopentadienyl ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as oxygen or hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. Ligand substitution reactions often require the presence of coordinating solvents and elevated temperatures .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield manganese(III) or manganese(IV) complexes, while reduction reactions can produce manganese(I) species .
Mécanisme D'action
The mechanism of action of bis(tetramethylcyclopentadienyl)manganese(II) involves its ability to interact with various molecular targets and pathways. The manganese(II) ion can participate in redox reactions, altering the oxidation state of the compound and influencing its reactivity. The tetramethylcyclopentadienyl ligands provide stability and facilitate interactions with other molecules, enhancing the compound’s overall effectiveness in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(pentamethylcyclopentadienyl)manganese(II): Similar in structure but with pentamethylcyclopentadienyl ligands.
Manganese(II) acetylacetonate: Another manganese(II) compound with different ligands.
Ferrocene: An iron-based compound with cyclopentadienyl ligands, often compared due to its similar structure
Uniqueness
Bis(tetramethylcyclopentadienyl)manganese(II) is unique due to its specific ligand structure, which provides distinct chemical properties and reactivity. The tetramethylcyclopentadienyl ligands offer enhanced stability and solubility compared to other similar compounds, making it particularly useful in various scientific and industrial applications .
Propriétés
Numéro CAS |
101932-75-6 |
|---|---|
Formule moléculaire |
C18H26Mn |
Poids moléculaire |
297.3 g/mol |
Nom IUPAC |
manganese(2+);1,2,3,5-tetramethylcyclopenta-1,3-diene |
InChI |
InChI=1S/2C9H13.Mn/c2*1-6-5-7(2)9(4)8(6)3;/h2*6H,1-4H3;/q2*-1;+2 |
Clé InChI |
FUUKHNRDHFIZLM-UHFFFAOYSA-N |
SMILES canonique |
CC1[C-]=C(C(=C1C)C)C.CC1[C-]=C(C(=C1C)C)C.[Mn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(benzyloxy)phenoxy]methyl]piperidine](/img/structure/B1140673.png)









